molecular formula C13H12ClN3S B4683654 N-(4-chloro-2-methylphenyl)-N'-3-pyridinylthiourea

N-(4-chloro-2-methylphenyl)-N'-3-pyridinylthiourea

Cat. No. B4683654
M. Wt: 277.77 g/mol
InChI Key: GUBRJSHYWPAWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-3-pyridinylthiourea, commonly known as CMPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPTU belongs to the class of thiourea derivatives and is known for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of CMPTU is not fully understood. However, it is believed to modulate various biological processes by interacting with specific proteins and enzymes. CMPTU has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. CMPTU has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
CMPTU has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMPTU has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, CMPTU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CMPTU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. CMPTU is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of using CMPTU in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CMPTU. One area of interest is the development of new CMPTU derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential use of CMPTU in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CMPTU and its potential therapeutic applications.
In conclusion, CMPTU is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to modulate various biological processes makes it a valuable tool for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the potential of CMPTU and to develop new derivatives with improved properties.

Scientific Research Applications

CMPTU has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. CMPTU has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-9-7-10(14)4-5-12(9)17-13(18)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBRJSHYWPAWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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